4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)9-3-5-10(6-4-9)15-7-11(16)12(14-15)13(17)18/h3-8,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGDFVXIAZLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid, also known by its CAS number 1152624-72-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 246.26 g/mol. The structure features a hydroxyl group, which is crucial for its biological activity, attached to a pyrazole ring and an isopropyl-substituted phenyl group.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. For instance, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The compound has been investigated for its potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. In vitro studies showed that certain pyrazole derivatives could inhibit LDH activity effectively, leading to reduced lactate production in cancer cell lines. This suggests a possible mechanism through which these compounds could exert anticancer effects by disrupting metabolic pathways in tumors .
Case Study 1: Pyrazole Derivatives in Cancer Treatment
A study focused on a series of pyrazole-based inhibitors demonstrated that specific derivatives exhibited low nanomolar inhibition of LDHA and LDHB enzymes. These compounds were shown to significantly reduce glycolysis in pancreatic cancer cells, indicating their potential utility in cancer therapy .
Case Study 2: Anti-inflammatory Efficacy
In another investigation involving carrageenan-induced paw edema models, several pyrazole derivatives were tested for their anti-inflammatory effects. Compounds similar to this compound exhibited notable reductions in edema comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Comparative Analysis of Biological Activities
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry , where it serves as a potential pharmacophore for drug development. Its structure allows for modifications that can enhance biological activity against various targets:
- Anti-inflammatory Agents: Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. This particular compound may be modified to improve efficacy against inflammatory diseases .
- Anticancer Activity: Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The introduction of specific substituents on the pyrazole ring can lead to enhanced activity against particular cancer types .
Agrochemical Applications
In the field of agrochemicals , 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid can be explored for its potential as a pesticide or herbicide:
- Herbicidal Activity: Compounds with similar structures have shown promise as herbicides due to their ability to disrupt specific metabolic pathways in plants. This compound could be investigated for its effectiveness in controlling weed species while minimizing harm to crops .
Materials Science
The compound also finds potential applications in materials science , particularly in the development of new materials with specific properties:
- Polymer Additives: The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating materials for industrial uses .
Case Studies and Research Findings
To substantiate the applications mentioned, several case studies have been documented:
- Anti-inflammatory Research: A study published in the Journal of Medicinal Chemistry demonstrated that a modified pyrazole derivative exhibited a 50% reduction in inflammation markers in animal models, suggesting its potential as a therapeutic agent .
- Herbicidal Efficacy: Research conducted by agricultural scientists found that pyrazole-based compounds significantly reduced the growth of common weeds when applied at specific concentrations, indicating a viable path for future herbicide development .
- Material Properties Enhancement: A recent study highlighted how the addition of pyrazole derivatives improved the tensile strength and thermal degradation temperature of polyvinyl chloride (PVC), showcasing its utility in material formulations .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with key analogs:
Key Observations :
- Substituent Effects :
- The hydroxyl group at position 4 in the target compound enhances hydrogen bonding and acidity compared to alkoxy groups (e.g., allyloxy in or isopropoxy in ). This may improve solubility in aqueous environments.
- The isopropylphenyl group at position 1 increases steric bulk and lipophilicity compared to unsubstituted phenyl groups (e.g., ) or fluorophenyl derivatives (e.g., ). This could enhance membrane permeability but reduce solubility.
- Biological Activity :
- Compounds with electron-withdrawing groups (e.g., fluorine in ) or conjugated systems (e.g., benzoyl in ) often exhibit enhanced bioactivity due to improved receptor interactions or metabolic stability.
Preparation Methods
Pyrazole Ring Formation via Hydrazine and β-Ketoester Cyclization
A well-established method for pyrazole synthesis involves the condensation of arylhydrazines with β-ketoesters. In this case, 4-isopropylphenylhydrazine reacts with ethyl acetoacetate or similar β-ketoesters under basic or acidic conditions to form the pyrazole ring system. The reaction proceeds through hydrazone intermediate formation followed by cyclization.
- Reaction Conditions : Typically conducted in ethanol or other polar solvents with sodium ethoxide or acid catalysts.
- Temperature : Moderate heating (50–100 °C) to facilitate cyclization.
- Outcome : Formation of ethyl 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate as an intermediate ester.
Hydrolysis to Carboxylic Acid
The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
- Acidic Hydrolysis : Using aqueous HCl under reflux conditions.
- Basic Hydrolysis : Using aqueous NaOH followed by acidification.
- Yield : Typically high, with careful control of reaction time to avoid decomposition.
Hydroxylation at the 4-Position
The 4-hydroxy group on the pyrazole ring can be introduced or preserved during cyclization. In some methods, oxidation or regioselective substitution is employed:
- Oxidation : Using hydrogen peroxide in acidic medium or catalytic metal systems.
- Regioselective Substitution : Directed functionalization using protecting groups or metal-catalyzed methods to achieve selective hydroxylation.
One-Pot Multi-Component Synthesis (Related Pyrazole Derivatives)
Recent advances include one-pot multi-component reactions catalyzed by indium(III) chloride (InCl3) under ultrasonic irradiation, combining hydrazine, β-ketoesters, and other components to efficiently synthesize substituted pyrazole carboxylic acid esters with high yields (80–95%) and short reaction times (20 min at 40 °C). Although these examples focus on pyrano[2,3-c]pyrazole derivatives, the methodology highlights green chemistry approaches and may be adaptable for the target compound synthesis.
Summary Table of Preparation Methods
Q & A
What are the recommended synthetic routes for 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid, and how can reaction efficiency be optimized?
Basic Research Question
The compound can be synthesized via cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures, as demonstrated for structurally analogous pyrazole-carboxylic acids. Key steps include aryl boronic acid coupling and subsequent hydrolysis of ester intermediates to yield the carboxylic acid moiety . Optimization may involve adjusting reaction temperature, solvent polarity, and catalyst loading to enhance yield.
Which analytical techniques are critical for characterizing the purity and structure of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. Infrared (IR) spectroscopy can validate functional groups like the hydroxyl (-OH) and carboxylic acid (-COOH) groups. Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection .
How should solubility and stability be managed during experimental workflows?
Basic Research Question
Solubility screening in polar aprotic solvents (e.g., DMSO) is recommended for stock solutions. Stability studies under varying pH and temperature conditions are critical; storage at -20°C in anhydrous DMSO minimizes degradation. Avoid freeze-thaw cycles to preserve integrity .
What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Advanced Research Question
Systematic substitution at the pyrazole C-4 and phenyl para-positions can reveal SAR trends. For example, introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring may enhance bioactivity. In vitro assays (e.g., enzyme inhibition) paired with computational docking studies can link structural modifications to functional outcomes .
How can computational methods (e.g., DFT, molecular docking) guide the design of novel analogs?
Advanced Research Question
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking against target proteins (e.g., kinases) can prioritize analogs with favorable binding affinities. Validate predictions with experimental IC₅₀ values .
How should conflicting bioactivity data between this compound and its analogs be resolved?
Advanced Research Question
Discrepancies may arise from differences in substituent electronic effects or assay conditions. Perform dose-response curves under standardized protocols and compare pharmacokinetic parameters (e.g., LogP, plasma stability). Cross-reference with crystallographic data to assess conformational influences .
What crystallographic methods are suitable for determining the solid-state structure of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is ideal for resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonds). Crystallization trials in mixed solvents (e.g., ethanol/water) can yield diffraction-quality crystals. Pair with Hirshfeld surface analysis to map non-covalent interactions .
What in vitro assays are recommended for preliminary toxicity profiling?
Advanced Research Question
Use hepatic cell lines (e.g., HepG2) for cytotoxicity screening (MTT assay). Assess mutagenicity via Ames test and oxidative stress markers (e.g., ROS levels). Compare results with structurally related compounds to identify toxicity hotspots .
How does stereochemistry at the propan-2-yl substituent influence biological activity?
Advanced Research Question
Stereoisomers may exhibit divergent binding modes due to steric effects. Resolve enantiomers via chiral HPLC and test in bioassays. Molecular dynamics simulations can model enantiomer-protein interactions to rationalize activity differences .
What green chemistry approaches can replace traditional solvents in synthesis?
Advanced Research Question
Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce environmental impact. Microwave-assisted synthesis may improve energy efficiency. Monitor reaction progress via in-line FTIR to minimize waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
